N-(4-Bromophenyl)methanesulfinamide
Description
N-(4-Bromophenyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonyl group (-SO₂NH₂) attached to a 4-bromophenyl moiety. For instance, N-[4-(4-bromophenyl)phenyl]methanesulfonamide (a biphenyl derivative) is described as a pharmaceutical intermediate, analyzed via LCMS, GCMS, NMR, and FTIR, and used in medicinal chemistry and biotechnology applications . The parent compound, N-(4-bromophenyl)methanesulfonamide, shares similarities with other N-(4-bromophenyl) derivatives, which are frequently utilized in drug development, coordination chemistry, and bioactive molecule design.
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)methanesulfinamide |
InChI |
InChI=1S/C7H8BrNOS/c1-11(10)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
InChI Key |
IXNICKWMYNPXLN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Halogen Influence
The presence of a bromine atom on the phenyl ring influences electronic and steric properties. highlights that halogen size (F, Cl, Br, I) on N-(4-halophenyl)maleimides has minimal impact on inhibitory potency against monoacylglycerol lipase (MGL). For example:
| Compound | IC50 (μM) |
|---|---|
| N-(4-fluorophenyl)maleimide | 5.18 |
| N-(4-chlorophenyl)maleimide | 7.24 |
| N-(4-bromophenyl)maleimide | 4.37 |
| N-(4-iodophenyl)maleimide | 4.34 |
This suggests that electronic effects (e.g., electron-withdrawing halogens) may dominate over steric factors in bioactivity .
Functional Group Variations
- Carboxamides: N-(4-Bromophenyl)furan-2-carboxamide and N-(4-bromophenyl)quinoline-2-carboxamide are synthesized via Suzuki-Miyaura coupling or microwave-assisted amidation, yielding 32–94% depending on substituents .
- Sulfonamides : N-(4-Bromophenyl)methanesulfonamide derivatives are characterized by robust analytical protocols (HPLC, NMR, FTIR) and are used as pharmaceutical intermediates . Their sulfonamide group enhances stability and hydrogen-bonding capacity compared to carboxamides.
- Pyridazinones: N-(4-Bromophenyl)pyridazin-3(2H)-one derivatives act as formyl peptide receptor (FPR2) agonists, inducing calcium mobilization and chemotaxis in neutrophils. Specificity depends on substituents (e.g., 4-methoxybenzyl groups enhance FPR2 selectivity) .
Physicochemical Properties
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